
3,3',5,5'-Tetraethynyl-1,1'-biphenyl
Overview
Description
3,3',5,5'-Tetraethynyl-1,1'-biphenyl is a synthetic organic compound characterized by its unique structure, which includes four ethynyl groups attached to a biphenyl core
Mechanism of Action
Target of Action
It is known to be used as a monomer in the synthesis of covalent organic frameworks (cofs) and porous polymer networks (ppns) .
Mode of Action
It is known to be involved in the formation of cofs and ppns, which suggests that it may participate in polymerization reactions to form these structures .
Biochemical Pathways
Its role in the formation of cofs and ppns suggests that it may be involved in the pathways related to polymer synthesis .
Result of Action
Its role in the formation of cofs and ppns suggests that it may contribute to the formation of these complex structures .
Action Environment
It is known to be soluble in dcm, dmf, and dmso, and it is recommended to be stored at 2-8℃ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3',5,5'-tetraethynyl-1,1'-biphenyl typically involves the stepwise addition of ethynyl groups to the biphenyl core. One common method is the Sonogashira cross-coupling reaction, which involves the coupling of a halogenated biphenyl with an ethynyl group in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 3,3',5,5'-Tetraethynyl-1,1'-biphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or iodine (I₂).
Major Products Formed:
Oxidation: Formation of biphenylquinones.
Reduction: Production of partially hydrogenated derivatives.
Substitution: Generation of halogenated biphenyls.
Scientific Research Applications
3,3',5,5'-Tetraethynyl-1,1'-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of molecular interactions and biological pathways.
Medicine: Potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as covalent organic frameworks (COFs) and organic electronic devices.
Comparison with Similar Compounds
3,3',5,5'-Tetraethynyl-1,1'-biphenyl is unique due to its high degree of ethynylation, which imparts distinct chemical and physical properties compared to other biphenyl derivatives. Similar compounds include:
3,3',5,5'-Tetrabromobiphenyl: Contains bromine atoms instead of ethynyl groups.
3,3',5,5'-Tetrabutylbiphenyl: Features butyl groups instead of ethynyl groups.
1,1'-Biphenyl-3,3',5,5'-tetracarbaldehyde: Contains carbaldehyde groups instead of ethynyl groups.
These compounds differ in their reactivity and applications, highlighting the unique role of this compound in scientific research and industry.
Properties
IUPAC Name |
1-(3,5-diethynylphenyl)-3,5-diethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10/c1-5-15-9-16(6-2)12-19(11-15)20-13-17(7-3)10-18(8-4)14-20/h1-4,9-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWOQPYCLALQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C#C)C#C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70777838 | |
| Record name | 3,3',5,5'-Tetraethynyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70777838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189619-31-6 | |
| Record name | 3,3',5,5'-Tetraethynyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70777838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


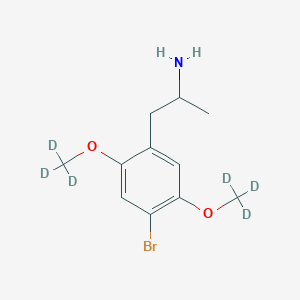
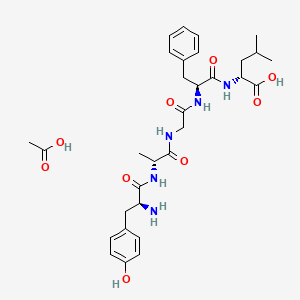

![[(4R,4Ar,7aR,12bS)-9-methoxy-7-oxo-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] acetate;hydrochloride](/img/structure/B1514409.png)
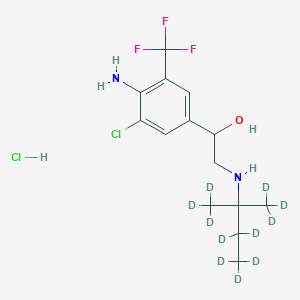

![[(6aR,10aR)-1-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B1514413.png)
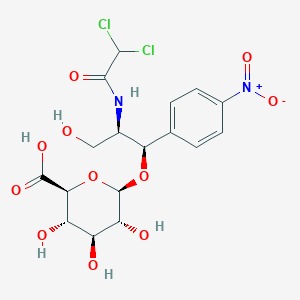
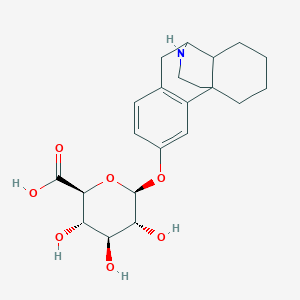

![1,3-Dimethyl-7-[1,1,2,2-tetradeuterio-2-(1-phenylpropan-2-ylamino)ethyl]purine-2,6-dione;hydrochloride](/img/structure/B1514421.png)
![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)indol-3-yl]methanone](/img/structure/B1514423.png)


